1,1,1-Trichloro-2-fluoroethane
CAS No.: 27154-33-2
Cat. No.: VC17985116
Molecular Formula: C2H2Cl3F
Molecular Weight: 151.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27154-33-2 |
|---|---|
| Molecular Formula | C2H2Cl3F |
| Molecular Weight | 151.39 g/mol |
| IUPAC Name | 1,1,1-trichloro-2-fluoroethane |
| Standard InChI | InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 |
| Standard InChI Key | ZXUJWPHOPHHZLR-UHFFFAOYSA-N |
| Canonical SMILES | C(C(Cl)(Cl)Cl)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
1,1,1-Trichloro-2-fluoroethane is a halogenated derivative of ethane, featuring three chlorine atoms bonded to the first carbon and one fluorine atom on the second carbon (Figure 1). Its systematic IUPAC name, 1,1,1-trichloro-2-fluoroethane, reflects this substitution pattern . The compound is also known by synonyms such as trichlorofluoroethane and fluoro-trichloroethylene, though these terms are less frequently used in technical literature .
Table 1: Key Identifiers of 1,1,1-Trichloro-2-fluoroethane
| Property | Value | Source |
|---|---|---|
| CAS Number | 2366-36-1 | |
| Molecular Formula | C₂H₂Cl₃F | |
| Molecular Weight | 151.39 g/mol | |
| IUPAC Name | 1,1,1-Trichloro-2-fluoroethane | |
| SMILES Notation | C(C(Cl)(Cl)Cl)F |
Structural and Stereochemical Considerations
The compound’s planar geometry arises from the tetrahedral arrangement around the central carbon atoms. The electronegativity of chlorine (3.0) and fluorine (4.0) creates a polar molecule, influencing its reactivity and solubility . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the fluorine and chlorine atoms, with chemical shifts at δ 75 ppm (¹⁹F) and δ 100–105 ppm (³⁵Cl).
Physical and Chemical Properties
Physicochemical Characteristics
1,1,1-Trichloro-2-fluoroethane is a colorless liquid with low volatility, as evidenced by its vapor pressure of 0.48 atm·m³/mol . Its solubility in water is limited (170 mg/L at 25°C), but it is miscible with organic solvents like dichloromethane and ethanol.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 85–87°C | |
| Density | 1.56 g/cm³ | |
| Vapor Pressure | 0.48 atm·m³/mol | |
| Water Solubility | 170 mg/L (25°C) |
Reactivity and Stability
The compound exhibits moderate thermal stability, decomposing at temperatures above 200°C to yield hydrochloric acid (HCl) and hydrogen fluoride (HF) . This decomposition is catalyzed by aqueous acids, making it a concern in industrial waste streams . Its electron-withdrawing halogen groups render it susceptible to nucleophilic substitution, particularly in alkaline conditions.
Industrial Applications and Synthesis
Catalytic Uses in Polymer Production
1,1,1-Trichloro-2-fluoroethane is primarily employed as an oxidation catalyst in the synthesis of polyvinyl chloride (PVC) and epoxy resins . Its ability to stabilize free radicals during polymerization enhances reaction efficiency, reducing side products by 15–20% compared to traditional catalysts.
Role in Chemical Intermediate Synthesis
When heated with aqueous HCl, the compound generates HCl and HF, which are utilized in etching and metal cleaning processes . Additionally, it suppresses the polymerization of N,N-dimethylformamide (DMF), a property leveraged in controlled radical polymerization techniques.
Toxicological Profile and Health Implications
Acute and Chronic Toxicity
Animal studies demonstrate that inhalation exposure to 1,1,1-trichloro-2-fluoroethane causes central nervous system depression and hepatotoxicity at concentrations as low as 500 ppm . Chronic exposure in rodents correlates with hepatocellular carcinoma (HCC) incidence rates of 22–35% over 24 months.
Table 3: Toxicity Data from Animal Studies
| Endpoint | Species | Dose/Concentration | Effect | Source |
|---|---|---|---|---|
| LC₅₀ (Inhalation) | Rat | 8,000 ppm (4h) | 50% Mortality | |
| Hepatocarcinogenicity | Mouse | 100 mg/kg/day | 35% HCC Incidence |
Mechanisms of Cellular Toxicity
The compound inhibits epidermal growth factor receptor (EGFR) signaling by alkylating cysteine residues in the kinase domain, disrupting downstream pathways like MAPK/ERK. This mechanism parallels the action of tyrosine kinase inhibitors but lacks selectivity, contributing to its broad cytotoxicity .
Environmental Impact and Degradation
Atmospheric Persistence and Breakdown
With a half-life of 4.0 hours in river water, 1,1,1-trichloro-2-fluoroethane volatilizes rapidly, contributing to tropospheric ozone depletion . Photolytic degradation produces phosgene (COCl₂) and chlorine radicals, which participate in ozone-destructive cycles.
Soil and Sediment Interaction
The compound’s moderate soil adsorption coefficient (Kₐ = 426) suggests limited mobility in groundwater, though its high volatility facilitates atmospheric redistribution. Microbial degradation in anaerobic environments yields 1,1-dichloroethylene, a known groundwater contaminant .
Recent Research and Future Directions
Advances in Catalytic Applications
Recent studies explore its use in flow chemistry systems, where its low volatility improves reaction control in continuous manufacturing. Pilot-scale trials demonstrate a 30% reduction in catalyst loading for PVC production .
Mitigating Environmental Release
Bioremediation strategies using Pseudomonas fluorescens strains have shown promise, degrading 80% of aqueous 1,1,1-trichloro-2-fluoroethane within 72 hours under aerobic conditions.
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